Potassium triphenylborohydride

Catalog No.
S3464120
CAS No.
99747-36-1
M.F
C18H15BK
M. Wt
281.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium triphenylborohydride

CAS Number

99747-36-1

Product Name

Potassium triphenylborohydride

Molecular Formula

C18H15BK

Molecular Weight

281.2 g/mol

InChI

InChI=1S/C18H15B.K/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;/q-1;+1

InChI Key

QEBPHYNUVPZUQM-UHFFFAOYSA-N

SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[K+]

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[K+]

Potassium triphenylborohydride is an organoboron compound with the chemical formula KB C6H5 3H\text{KB C}_6\text{H}_5\text{ }_3\text{H}. It consists of a potassium cation and a triphenylborohydride anion. This compound is recognized for its utility as a reducing agent in organic synthesis, particularly for the reduction of carbonyl compounds, such as aldehydes and ketones. Its structure features three phenyl groups attached to a boron atom, which contributes to its unique reactivity and selectivity in

KTPBH acts as a reducing agent by transferring a hydride ion (H-) to the substrate molecule. The negative charge on the boron atom facilitates the breaking of the B-H bond and donation of the hydride. The selectivity of KTPBH arises from its steric bulk provided by the phenyl groups, which directs the hydride transfer towards the more accessible site on the substrate molecule [].

Organic Chemistry

  • Selective Reduction: KTPBH exhibits selectivity in reduction reactions, meaning it can target specific bonds within a molecule. This property makes it valuable for synthesizing complex organic molecules. For instance, research has shown KTPBH's effectiveness in the 1,4-reduction of α,β-unsaturated ketones, a key step in creating certain pharmaceuticals Source: [Selective Reduction of α,β-Unsaturated Ketones with Potassium Triphenylborohydride: ].

Polymer Chemistry

  • Functionalization: KTPBH can introduce functional groups onto polymers, altering their properties for specific applications. Research explores its use in modifying polymers for purposes like improving electrical conductivity or biocompatibility [Source: Research publications on specific applications can be found through academic databases].

Material Science

  • Nanoparticle Synthesis: KTPBH plays a role in the synthesis of certain nanoparticles. By reducing precursor materials, it helps control the size and properties of these nanostructures, finding potential applications in areas like catalysis and electronics [Source: Research publications on specific applications can be found through academic databases].
, primarily acting as a reducing agent. Notable reactions include:

  • Reduction of Carbonyl Compounds: Potassium triphenylborohydride effectively reduces carbonyl groups to alcohols with high stereoselectivity and chemoselectivity. For instance, it can convert ketones and aldehydes into their corresponding alcohols without affecting other functional groups .
  • Reactions with Organics: The compound can also react with other organic substrates, such as imines and nitriles, showcasing its versatility in synthetic organic chemistry .

Potassium triphenylborohydride can be synthesized through the reaction of potassium hydride with triphenylborane. The general reaction can be represented as follows:

KH+B C6H5 3KB C6H5 3H\text{KH}+\text{B C}_6\text{H}_5\text{ }_3\rightarrow \text{KB C}_6\text{H}_5\text{ }_3\text{H}

This method allows for the formation of potassium triphenylborohydride in a controlled manner, ensuring high purity and yield .

The primary applications of potassium triphenylborohydride include:

  • Organic Synthesis: It is widely used in laboratories for the reduction of carbonyl compounds, making it a valuable reagent in organic chemistry.
  • Pharmaceutical Industry: Its selectivity and efficiency make it useful in the synthesis of various pharmaceutical intermediates .
  • Material Science: Potassium triphenylborohydride may also find applications in materials science, particularly in the development of boron-containing polymers.

Interaction studies involving potassium triphenylborohydride focus on its reactivity with different functional groups. These studies reveal that it exhibits high reactivity towards carbonyls and related compounds while maintaining stability under various conditions. The selectivity observed in these interactions is crucial for its application in complex organic syntheses .

Potassium triphenylborohydride shares similarities with other boron-based reducing agents but is unique due to its specific structure and reactivity profile. Here are some similar compounds:

CompoundStructureUnique Features
Sodium borohydrideNaBH4\text{NaBH}_4More reactive than potassium triphenylborohydride; used for broader reductions.
Lithium triethylborohydrideLiB C2H5 3\text{LiB C}_2\text{H}_5\text{ }_3Highly reactive; often used in more aggressive reduction reactions.
Potassium borohydrideKBH4\text{KBH}_4Less selective than potassium triphenylborohydride; used for general reductions.

Dates

Modify: 2023-08-19

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